molecular formula C23H18N2O4 B2834172 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide CAS No. 929413-11-6

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide

Cat. No. B2834172
CAS RN: 929413-11-6
M. Wt: 386.407
InChI Key: GMUWBWAQKLHGEI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Derivative Studies

  • High-Yield Synthesis Techniques : A study presented a high-yield synthesis method for related compounds, showcasing the foundational chemical reactions necessary for creating complex derivatives from simpler benzofuran precursors. This synthesis approach is critical for the preparation of compounds for further biological evaluation (Bobeldijk et al., 1990).

  • Novel Heterocyclic Compounds : Research into the synthesis of novel heterocyclic compounds derived from benzofuran indicates the potential for developing new pharmacological agents. These efforts aim to explore the therapeutic benefits of benzofuran derivatives, including potential anti-inflammatory and analgesic properties (Patankar et al., 2008).

  • Antimicrobial Activity : Studies have synthesized new pyridine derivatives, including those related to the compound of interest, to assess their antimicrobial efficacy. These efforts contribute to the search for novel antimicrobial agents in the face of rising antibiotic resistance (Patel et al., 2011).

Biochemical and Pharmacological Research

  • Marine-Sourced Compound Synthesis : Advances in the synthesis of marine-sourced natural products highlight the importance of natural compounds as templates for drug development. The complex biochemical pathways explored in these studies underscore the potential of benzofuran derivatives in pharmaceutical research (Joshi and Dodge, 2021).

  • PARP-1 Inhibitors : Benzofuran-7-carboxamides have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a crucial target in cancer therapy. The synthesis and biological evaluation of these compounds underscore their potential in the development of cancer treatments (Lee et al., 2012).

  • Lanthanide Complexes : The study on the complexation properties of O,N-hetero donor ligands with trivalent lanthanides provides insights into the structural characteristics essential for the formation of stable metal-ligand complexes. This research could inform the development of new materials and catalysts (Kobayashi et al., 2019).

properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-19-8-5-17(25-23(27)16-9-11-24-12-10-16)13-20(19)29-22(14)21(26)15-3-6-18(28-2)7-4-15/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWBWAQKLHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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